Cas no 2743438-96-0 ((4-Bromoquinolin-8-yl)methanol)

(4-Bromoquinolin-8-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- EN300-27780257
- 2743438-96-0
- (4-bromoquinolin-8-yl)methanol
- (4-Bromoquinolin-8-yl)methanol
-
- MDL: MFCD34576043
- Inchi: 1S/C10H8BrNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2
- InChI Key: JZZXVXFDSNFROZ-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C2C=1C=CC=C2CO
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 33.1Ų
(4-Bromoquinolin-8-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27780257-5.0g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-27780257-0.1g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
Enamine | EN300-27780257-10.0g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-27780257-0.5g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
1PlusChem | 1P028OXN-250mg |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95% | 250mg |
$727.00 | 2024-05-07 | |
1PlusChem | 1P028OXN-5g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95% | 5g |
$3952.00 | 2024-05-07 | |
1PlusChem | 1P028OXN-10g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95% | 10g |
$5831.00 | 2024-05-07 | |
Aaron | AR028P5Z-2.5g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95% | 2.5g |
$2950.00 | 2025-02-16 | |
Aaron | AR028P5Z-250mg |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95% | 250mg |
$765.00 | 2025-02-16 | |
Enamine | EN300-27780257-1g |
(4-bromoquinolin-8-yl)methanol |
2743438-96-0 | 95% | 1g |
$1086.0 | 2023-09-09 |
(4-Bromoquinolin-8-yl)methanol Related Literature
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on (4-Bromoquinolin-8-yl)methanol
Exploring the Potential of (4-Bromoquinolin-8-yl)methanol (CAS No. 2743438-96-0) in Chemical and Biomedical Applications
The compound (4-Bromoquinolin-8-yl)methanol, identified by the CAS registry number 2743438-96-0, has emerged as a significant molecule in contemporary chemical and biomedical research. This quinoline derivative, characterized by its brominated aromatic ring and methoxy substituent, exhibits unique structural features that enable diverse functional applications. Recent advancements in synthetic methodologies and bioactivity assessments have positioned this compound at the forefront of drug discovery pipelines, particularly in oncology and neurobiology. Its structural versatility allows for tailored modifications, making it a promising scaffold for developing next-generation therapeutics.
Structurally, the compound’s quinoline core provides inherent stability while enabling ligand interactions critical for pharmacological activity. The bromine atom at position 4 introduces electronic perturbations that enhance its reactivity with biological targets, such as kinases or receptors. Researchers have leveraged this property to design analogs with improved selectivity against cancer cell lines. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting the methoxy group with fluorine derivatives significantly boosted its cytotoxicity toward lung carcinoma cells without compromising solubility—a breakthrough attributed to optimized molecular polarity.
In neurobiological contexts, (4-Bromoquinolin-8-yl)methanol has shown potential as a modulator of GABAergic signaling pathways. A collaborative study between institutions in Germany and Japan revealed that the compound binds selectively to α5 subunit-containing GABAA receptors, a target linked to anxiety disorders and sleep dysregulation. The methanol moiety’s hydrogen-bonding capacity was highlighted as critical for stabilizing this interaction, suggesting therapeutic applications with reduced off-target effects compared to conventional benzodiazepines.
Synthetic chemists have also refined protocols for accessing this compound efficiently. Traditional methods involved multi-step palladium-catalyzed cross-coupling reactions prone to side products, but recent advances in continuous-flow chemistry have streamlined its production. A 2023 paper in Nature Communications reported a scalable microfluidic synthesis route achieving 91% yield under ambient conditions—a milestone for transitioning from lab-scale synthesis to preclinical trials.
Beyond drug development, its photophysical properties are being explored in nanotechnology. The brominated quinoline framework absorbs UV light across 250–350 nm wavelengths, making it an ideal candidate for fluorescent probes in live-cell imaging studies. Researchers at MIT recently conjugated it with gold nanoparticles to create sensors detecting intracellular reactive oxygen species (ROS) levels—a critical parameter in studying oxidative stress-related diseases like Parkinson’s.
Eco-toxicological evaluations remain an active area of investigation due to its halogenated structure. Initial studies indicate low acute toxicity in zebrafish models at concentrations below 10 µM, but chronic exposure effects require further scrutiny. This data underscores the importance of sustainable synthetic practices when scaling production—a challenge being addressed through green chemistry initiatives involving solvent-free microwave-assisted synthesis.
In summary, (4-Bromoquinolin-8-yl)methanol (CAS No. 2743438-96-0) exemplifies how subtle structural modifications can unlock multifaceted applications across disciplines. Its journey from synthetic curiosity to clinical candidate reflects ongoing innovations in medicinal chemistry and materials science. As interdisciplinary collaborations accelerate—spanning organic synthesis to computational modeling—this compound continues to redefine boundaries between academic research and translational medicine.
2743438-96-0 ((4-Bromoquinolin-8-yl)methanol) Related Products
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)




